molecular formula C21H20FNO B1520242 {[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine CAS No. 1148027-32-0

{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine

Cat. No. B1520242
CAS RN: 1148027-32-0
M. Wt: 321.4 g/mol
InChI Key: YAWLVQVFIVIOOX-UHFFFAOYSA-N
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Description

“{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine” is a compound with the molecular formula C21H20FNO . It has a molecular weight of 321.4 g/mol . The IUPAC name for this compound is N-[(3-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)methanamine .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string for the compound is InChI=1S/C21H20FNO/c22-20-8-4-7-19 (13-20)15-23-14-17-9-11-21 (12-10-17)24-16-18-5-2-1-3-6-18/h1-13,23H,14-16H2 . The Canonical SMILES for the compound is C1=CC=C (C=C1)COC2=CC=C (C=C2)CNCC3=CC (=CC=C3)F .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 321.4 g/mol . The XLogP3-AA is 4.4 . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has seven rotatable bonds . The topological polar surface area is 21.3 Ų . The compound has 24 heavy atoms .

Scientific Research Applications

Reactivity and Material Properties

A study on the reactivity and material properties of benzoxazine with amine revealed that amine compounds could serve as nucleophilic hardeners for bis-benzoxazine monomers, leading to improved thermosetting resins in terms of chemical structure, material properties, and processability (Sun et al., 2015).

Intracellular Calcium Activity

Substituted 1,4-benzoxazines with an amino side chain demonstrated moderate activity on intracellular calcium, indicating potential for the development of new therapeutic agents (Bourlot et al., 1998).

Security Ink Application

A novel V-shaped molecule, including an amine derivative, showed potential for use as a security ink, demonstrating the material's multifunctional applications including morphological changes induced by mechanical force or pH stimuli (Lu & Xia, 2016).

Corrosion Inhibition

Amine derivative compounds have been synthesized and tested as effective corrosion inhibitors for mild steel in an HCl medium, showcasing the role of such compounds in protecting metals against corrosion (Boughoues et al., 2020).

Fluorescence Probe Properties

The fluorescence properties of intramolecular charge transfer diphenylbutadienes, including amine derivatives, were studied in various media, indicating their potential as fluorescence probes in biochemistry and materials science (Singh & Darshi, 2002).

Future Directions

The future directions for the study of “{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine” could include further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl and primary alkyl boronic esters . Additionally, more research could be done to understand its mechanism of action and potential applications in organic synthesis .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-(4-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO/c22-20-8-4-7-19(13-20)15-23-14-17-9-11-21(12-10-17)24-16-18-5-2-1-3-6-18/h1-13,23H,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWLVQVFIVIOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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